Product packaging for T-butyltrimethoxysilane(Cat. No.:CAS No. 18395-29-4)

T-butyltrimethoxysilane

Cat. No.: B096275
CAS No.: 18395-29-4
M. Wt: 178.3 g/mol
InChI Key: HXLWJGIPGJFBEZ-UHFFFAOYSA-N
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Description

T-Butyltrimethoxysilane (CAS 18395-29-4) is a versatile organosilane compound that serves as a critical building block in materials science and surface chemistry. Its molecular structure, featuring a bulky tert-butyl group and three hydrolysable methoxy groups, allows it to function as an effective precursor in the synthesis of hybrid organic-inorganic materials via the sol-gel process . The tert-butyl group provides significant steric hindrance, which can influence the porosity and structure of the resulting siloxane networks . This reagent is particularly valued for its role as a surface-modifying agent. It can covalently bond to inorganic substrates such as silica and titania nanoparticles, acting as a coupling agent . This application is crucial for improving the dispersion of nanoparticles within polymer matrices and enhancing the properties of composite materials, including mechanical strength and UV resistance . Furthermore, its hydrolytic stability, imparted by the bulky organic group, makes it a reliable choice for creating protective and corrosion-resistant coatings on metals . Derivatives of this compound, such as (3-(tert-butylperoxy)propyl)trimethoxysilane, showcase an expanded utility by functioning as both a coupling agent and a free-radical initiator for polymerization reactions . This dual functionality enables researchers to graft polymers like polyacrylonitrile (PAN) directly from modified nano-TiO2 surfaces, paving the way for advanced polymer nanocomposites . This compound is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18O3Si B096275 T-butyltrimethoxysilane CAS No. 18395-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18O3Si/c1-7(2,3)11(8-4,9-5)10-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLWJGIPGJFBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405155
Record name TERT-BUTYLTRIMETHOXYSILANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18395-29-4
Record name TERT-BUTYLTRIMETHOXYSILANE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name t-Butyltrimethoxysilane
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Synthesis and Precursor Chemistry of T Butyltrimethoxysilane

Esterification Pathways from Halosilane Precursors

The synthesis of t-butyltrimethoxysilane often begins with halosilane precursors, which are compounds containing a silicon-halogen bond. These precursors are reactive and can undergo esterification reactions to form the desired alkoxysilane.

Synthesis from t-Butyltrichlorosilane

A primary and well-established method for producing this compound is through the esterification of t-butyltrichlorosilane. sigmaaldrich.com This process involves the reaction of t-butyltrichlorosilane with methanol (B129727). The reaction proceeds by the nucleophilic substitution of the chloride atoms on the silicon with methoxy (B1213986) groups from the methanol.

(CH₃)₃CSiCl₃ + 3CH₃OH → (CH₃)₃CSi(OCH₃)₃ + 3HCl

This reaction is typically carried out in the presence of a hydrogen chloride scavenger, such as a tertiary amine (e.g., triethylamine), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The stability of the resulting this compound is enhanced by the bulky tert-butyl group, which offers steric hindrance around the silicon atom. acs.org

PrecursorReagentProductByproduct
t-ButyltrichlorosilaneMethanolThis compoundHydrochloric acid

Alternative Synthetic Approaches and Methodological Refinements

While the direct esterification of t-butyltrichlorosilane is a common route, alternative methods and refinements exist. One such approach involves the use of metallic magnesium in the reaction of a halogenosilane with an alcohol. google.com This process can lead to alkoxysilanes with very low residual halogen content. google.com The reaction is carried out in the substantial absence of water to prevent unwanted side reactions. google.com

Another area of refinement focuses on the use of different catalysts and reaction conditions to improve yield and purity. For instance, some methods may utilize alternative bases to sodium hydride to facilitate the reaction at different temperatures and improve conversion rates. acs.org The choice of solvent can also play a crucial role in the reaction's efficiency and the ease of product isolation.

Purity Assessment and Isolation Techniques in Research

The purification and isolation of this compound are critical steps to ensure its suitability for various applications. Distillation is a common method used to purify the final product. google.com The crude product, which may contain unreacted starting materials, byproducts, and any catalysts, is heated, and the this compound is separated based on its boiling point.

For research-grade materials, more sophisticated purification techniques may be employed. Silica (B1680970) gel column chromatography is a powerful method for separating the desired alkoxysilane from impurities, particularly for compounds with lower molecular weights. acs.orgsigmaaldrich.com The choice of eluents, such as mixtures of hexanes and dichloromethane, is critical for effective separation. acs.org In some cases, particularly for solid compounds, precipitation can be a superior method for isolating the product from the crude solution with high yields. acs.org

The purity of this compound is often assessed using analytical techniques such as gas-liquid chromatography (GLC). researchgate.net This method allows for the quantitative determination of the main component and the detection of any residual impurities.

TechniquePurposeKey Considerations
DistillationPrimary purification of the crude product. google.comSeparation based on boiling point differences.
Silica Gel Column ChromatographyHigh-purity separation for research applications. acs.orgChoice of appropriate solvent system (eluent). acs.org
PrecipitationIsolation of solid products from solution. acs.orgCan provide high yields for crystalline compounds. acs.org
Gas-Liquid Chromatography (GLC)Purity assessment and quantitative analysis. researchgate.netDetermines the percentage of the main component and impurities. researchgate.net

Mechanistic and Kinetic Studies of Hydrolysis and Condensation of T Butyltrimethoxysilane

Detailed Hydrolysis Reaction Pathways

The hydrolysis of T-butyltrimethoxysilane, the initial step in the formation of siloxane polymers, involves the sequential replacement of methoxy (B1213986) groups (–OCH₃) with hydroxyl groups (–OH). This process is governed by several factors, including the presence of catalysts and the concentration of water.

Computational Investigations of Hydrolysis Intermediates

Computational studies, particularly those employing density functional theory (DFT) and atomistic molecular dynamics (MD) simulations, have provided significant insights into the hydrolysis of organoalkoxysilanes like butyltrimethoxysilane (B94862). acs.orgresearchgate.net These investigations model the four successive steps of hydrolysis. MD simulations are used to determine the number of water molecules surrounding the silane (B1218182) and the system's density. acs.orgresearchgate.net This data then serves as input for DFT calculations to optimize the geometry and calculate the electronic structure of the system. acs.orgresearchgate.net

These computational approaches have revealed that the first step of hydrolysis is an exothermic process. acs.org The degree to which it is exothermic depends on the specific type of silane and the number of hydrogen bonds present in the initial state. acs.org The mechanism for acid-catalyzed hydrolysis is thought to be Sₙ1, involving a positively charged intermediate, potentially a siliconium species. researchgate.net In contrast, base-catalyzed hydrolysis likely proceeds via an Sₙ2 mechanism, involving a negatively charged, five-coordinate silicon intermediate. researchgate.netnih.gov

Influence of Catalysts (Acidic, Basic, Fluoride) on Hydrolysis Rate

The rate of hydrolysis of alkoxysilanes is highly dependent on the pH of the solution and the presence of catalysts. gelest.comnih.govsemanticscholar.org Generally, hydrolysis is catalyzed by both acids and bases. gelest.commdpi.com

Acid Catalysis: Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an alkoxy group, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.govgelest.comnih.gov The rate of acid-catalyzed hydrolysis is typically significantly faster than base-catalyzed hydrolysis. gelest.comnih.gov For instance, studies on various trialkoxysilanes have been conducted using catalysts like hydrochloric acid (HCl) and formic acid. osti.govosti.gov The reaction is generally first order in acid and zero order in water, which supports a mechanism involving a positive intermediate. researchgate.net

Base Catalysis: In basic media, a nucleophilic hydroxyl ion attacks the silicon atom, leading to the displacement of the alkoxy group. nih.gov This process involves a pentacoordinate transition state. nih.govsemanticscholar.org The rate of base-catalyzed hydrolysis is generally slower than acid-catalyzed hydrolysis. gelest.com Catalysts such as sodium hydroxide (B78521) (NaOH) are commonly used in these studies. osti.govosti.gov

Fluoride (B91410) Catalysis: Fluoride ions are also effective catalysts for the hydrolysis and condensation of alkoxysilanes. osti.govosti.gov The mechanism is distinct and involves the high affinity of fluorine for silicon.

The choice of catalyst significantly impacts the reaction kinetics. Studies comparing different catalysts under similar conditions show a marked difference in hydrolysis rates.

Table 1: Catalyst Influence on Trialkoxysilane Polymerization

Catalyst Monomer Monomer Concentration Observations
HCl This compound High Forms soluble resins, no gelation observed. osti.gov
NaOH This compound High Results in the formation of soluble resins, not network polymers. osti.gov
Formic Acid This compound High Leads to phase separation and resin formation. osti.gov

Role of Water Concentration in Hydrolytic Processes

The concentration of water is a critical parameter in the hydrolysis of alkoxysilanes. researchgate.net An adequate amount of water is necessary to facilitate the hydrolysis of the methoxy groups. researchgate.net The hydrolysis reaction can be surprisingly complex in its dependence on water concentration; in some systems, the hydrolysis rate has been observed to decrease with increasing amounts of water. d-nb.info

Condensation Reaction Mechanisms and Oligomerization

Following hydrolysis, the resulting silanols (Si-OH) are highly reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers. gelest.comgelest.com

Impact of Steric Hindrance from the tert-Butyl Group on Condensation

A defining characteristic of this compound is its bulky tert-butyl group, which exerts significant steric hindrance around the silicon atom. osti.govosti.govscispace.com This steric bulk has a profound impact on the condensation step. While hydrolysis of the methoxy groups can proceed, the subsequent condensation reactions are severely inhibited. osti.govscispace.com

Studies have shown that even after hydrolysis is complete, the resulting t-butylsilanetriol is remarkably resistant to self-condensation. osti.gov Solution 29Si NMR studies of the polymerization of t-butyltriethoxysilane (a closely related compound) under acidic conditions revealed that even after 18 hours, the dominant species were hydrolysis products, with only minor evidence of species with one or two siloxane bonds. scispace.com Even after three months, the monomeric hydrolyzed species remained dominant. scispace.com This steric inhibition effectively prevents the formation of highly crosslinked polymeric networks. osti.govosti.gov The harsh reaction conditions required for exchange reactions with this compound further underscore that steric demand is a major factor in its reactivity. d-nb.info

Formation of Soluble Oligomers versus Network Polymerization

The significant steric hindrance from the tert-butyl group is the primary reason why this compound does not typically form gels or network polymers through sol-gel processing. osti.govosti.govscispace.com Instead of the expected highly crosslinked network that would result from a trifunctional monomer, the polymerization of t-butyltrialkoxysilanes yields soluble oligomers or resins. osti.govscispace.com

Research examining the sol-gel chemistry of a variety of trialkoxysilanes with different organic substituents confirmed this behavior. While monomers with smaller, less sterically demanding groups (like methyl or vinyl) could form gels, those with bulky groups like t-butyl consistently failed to do so under any tested conditions. osti.govosti.govscispace.com Even when neat this compound was mixed with aqueous acid or base, the products were oligomeric materials that separated from the solvent as a viscous, hydrophobic resin, rather than forming a continuous gel network. scispace.com This makes t-butyl functionalized silanes suitable for applications requiring the formation of discrete oligomeric products or for surface functionalization, but not for creating bulk gels or resins. scispace.com

Table 2: Gelation Behavior of Various Trialkoxysilanes

Organic Substituent (R) in R-Si(OR')₃ Gel Formation Observed Product Type
Methyl Yes Gel osti.gov
Vinyl Yes Gel osti.gov
Phenyl No Resinous Oligomers osti.gov
iso-Propyl No Soluble Polymers/Resins scispace.com
tert-Butyl No Soluble Oligomers/Resins osti.govosti.govscispace.com

Monitoring Siloxane Bond Formation and Evolution

The formation and evolution of siloxane (Si-O-Si) bonds during the hydrolysis and condensation of this compound are critical to understanding the final structure of the resulting materials. Various analytical techniques are employed to monitor these processes in real-time.

In-situ optical turbidity scanning and dynamic light scattering are powerful methods for tracking the kinetics of sol-gel reactions. mdpi.com These techniques can monitor the initial hydrolysis of the silane through the solubilization of the neat silane and the subsequent condensation-induced turbidity in the bulk solution. mdpi.com For instance, in the study of similar trialkoxysilanes, turbidity scanning has been used to observe the consumption of the neat silane lens over time as hydrolysis proceeds, followed by a drop in light transmission throughout the solution, indicating condensation and particle growth. mdpi.com This approach allows for the determination of hydrolysis and condensation rates under different conditions, such as varying pH. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is another indispensable tool for monitoring the progression of hydrolysis and condensation. researchgate.net It provides detailed information on the connectivity of the siloxane bonds. researchgate.net Different silicon species can be identified based on their chemical shifts, often denoted as Tⁿ, where 'n' represents the number of siloxane bonds to the silicon atom. researchgate.netnih.gov For example, T⁰ corresponds to the initial unreacted silane, while T¹, T², and T³ represent silicon atoms with one, two, and three siloxane bonds, respectively. researchgate.netnih.gov By tracking the changes in the relative intensities of these peaks over time, the degree of condensation can be quantified. researchgate.net

The evolution of the sol-gel process can be visualized as a sequence of steps:

Hydrolysis: The initial conversion of the methoxy groups (-OCH₃) to silanol (B1196071) groups (Si-OH). researchgate.net

Condensation: The reaction of silanol groups to form siloxane bonds and produce primary particles. researchgate.net

Growth and Branching: The coalescence of these primary particles into larger colloidal structures. researchgate.net

The rates of these steps are highly dependent on reaction conditions. For example, under acidic catalysis, the hydrolysis of alkoxysilanes is generally faster than condensation, leading to the formation of more linear or weakly branched polymer structures. getty.edu Conversely, under basic conditions, condensation rates are typically higher, favoring the formation of more highly cross-linked and particulate structures. getty.eduunm.edu

The table below illustrates a simplified representation of how ²⁹Si NMR can be used to monitor the evolution of different silicon species during the condensation of a trifunctional silane like this compound.

Silicon SpeciesNotationNumber of Siloxane BondsTypical ²⁹Si NMR Chemical Shift Range (ppm)
MonomerT⁰0Around -40
End-group1Around -50
Middle-group2Around -60
Branching-point3Around -70

Note: The exact chemical shifts can vary depending on the specific reaction conditions and the nature of the organic substituent. nih.gov

Kinetic and Thermodynamic Parameters Governing Sol-Gel Processes

The sol-gel process involving this compound is governed by a complex interplay of kinetic and thermodynamic factors that dictate the rates of reaction and the final equilibrium state of the system.

Activation Energies of Silane Exchange Reactions

Silane exchange reactions, where an alkoxy group on the silicon atom is exchanged with another alcohol, are fundamental to the sol-gel process. The activation energy (Ea) for these reactions provides insight into the energy barrier that must be overcome for the reaction to occur.

Studies on various trialkoxysilanes have shown that the steric bulk of the substituent group on the silicon atom is a major factor influencing the reaction rate. d-nb.info For instance, this compound, with its bulky t-butyl group, requires significantly harsher reaction conditions (e.g., higher catalyst concentration) to achieve exchange compared to less sterically hindered silanes. d-nb.info This indicates a higher activation energy for the exchange reaction of this compound.

The table below presents a hypothetical comparison of activation energies for the exchange reaction of different trialkoxysilanes to illustrate the expected trend based on steric hindrance.

SilaneSubstituent (R)Expected Relative Activation Energy
TrimethoxysilaneHLow
Methyltrimethoxysilane (B3422404)CH₃Moderate
This compound t-Bu High
PhenyltrimethoxysilaneC₆H₅High

This trend highlights that the steric demand of the substituent is a critical parameter in determining the kinetics of silane exchange reactions. d-nb.info

Equilibrium Studies in Hydrolysis and Condensation Systems

The hydrolysis and condensation reactions of alkoxysilanes are reversible, and the system eventually reaches a state of equilibrium. gelest.com The position of this equilibrium is influenced by factors such as the water-to-silane ratio, pH, and the nature of the organic substituent. nih.govgelest.com

The steric bulk of the t-butyl group in this compound is expected to influence the equilibrium position. The hydrolysis of the first alkoxy group is generally the rate-limiting step, and subsequent hydrolysis steps are often faster. gelest.com However, the bulky t-butyl group may sterically hinder the approach of water molecules, affecting the hydrolysis equilibrium.

Furthermore, the condensation equilibrium is also affected by the organic substituent. The formation of siloxane bonds can be sterically hindered by the bulky t-butyl group, potentially favoring the presence of a higher concentration of silanol species at equilibrium compared to less hindered silanes. mdpi.com

The pH of the solution plays a crucial role in determining the equilibrium state. nih.gov Around a pH of 4, silanols can be relatively stable, leading to a solution rich in silanol species due to the fast hydrolysis of methoxy groups and the slower rate of condensation. nih.gov At higher or lower pH values, the condensation reactions are generally faster, shifting the equilibrium towards the formation of siloxane bonds. nih.gov

The following table summarizes the key equilibria involved in the hydrolysis and condensation of this compound:

ReactionEquilibrium EquationFactors Influencing Equilibrium
Hydrolysis≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OHWater concentration, pH, steric hindrance of the t-butyl group
Water Condensation≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂OpH, concentration of silanols
Alcohol Condensation≡Si-OCH₃ + HO-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OHConcentration of reactants

Understanding these equilibria is essential for controlling the structure and properties of the final materials derived from the sol-gel processing of this compound.

Polysilsesquioxane Formation and Structural Control

Polymerization Pathways to Polysilsesquioxanes

The polymerization of T-butyltrimethoxysilane is a complex process influenced by several factors, including the catalyst used and monomer concentration. osti.govscispace.com The reaction proceeds through hydrolysis of the methoxy (B1213986) groups, followed by condensation of the resulting silanol (B1196071) groups to form siloxane bonds. osti.govosti.gov

Factors Influencing Gelation Threshold and Kinetics

The formation of a gel, which is a monolithic network polymer that encompasses the entire volume of the initial solution, is significantly affected by the steric hindrance of the organic substituent. osti.govosti.gov Several key factors influence the gelation threshold and kinetics:

Monomer Concentration: Higher monomer concentrations generally favor gelation. osti.govosti.gov However, for this compound, even at high concentrations, gel formation is inhibited due to steric effects. osti.gov

Catalyst: The type of catalyst, whether acidic (like HCl) or basic (like NaOH), plays a crucial role. scispace.com Base-catalyzed polysilsesquioxanes have been observed to exhibit higher glass transition temperatures (Tg's) by about 20°C compared to their acid-catalyzed counterparts. scispace.comosti.gov

Solvent: The choice of solvent can impact the reaction rates and the solubility of the forming oligomers and polymers. open.ac.uk

Table 1: Factors Influencing Gelation

FactorInfluence on Gelation
Monomer Concentration Higher concentrations generally promote gelation, but this is counteracted by the steric bulk of the tert-butyl group. osti.govosti.gov
Catalyst Type Affects reaction rates and the final properties of the polysilsesquioxane. scispace.com
Solvent Can influence reaction kinetics and the solubility of intermediate species. open.ac.uk
Temperature Impacts the speed of hydrolysis and condensation reactions. researchgate.net

Formation of Amorphous Polysilsesquioxanes

Due to the significant steric hindrance of the tert-butyl group, the polymerization of this compound often results in the formation of amorphous polysilsesquioxanes rather than highly crosslinked gels. osti.govosti.gov These can range from soluble oligomers to insoluble resins. scispace.comosti.gov The bulky tert-butyl group inhibits the extensive cross-linking necessary for the formation of a continuous gel network. osti.gov Instead, soluble resins are often the favored product. osti.gov

Potential for Crystalline Polyhedral Oligosilsesquioxane Formation

While gel formation is hindered, there is potential for the formation of crystalline polyhedral oligosilsesquioxanes (POSS) from this compound. osti.govosti.gov POSS are cage-like molecules with a well-defined structure. open.ac.ukopen.ac.uk The formation of these discrete oligomeric products is a competing pathway to the formation of amorphous polymers. osti.gov The specific conditions of the reaction, such as the catalyst and solvent, can influence whether amorphous polymers or crystalline POSS are the predominant products. open.ac.uk

Influence of Organic Substituent on Polysilsesquioxane Architecture

The nature of the organic substituent is a determining factor in the final architecture of the polysilsesquioxane. osti.gov

Steric Effects of the tert-Butyl Group on Network Formation

The tert-butyl group is a large, bulky substituent that creates significant steric hindrance around the silicon atom. osti.govosti.gov This steric bulk has a profound impact on the polymerization process:

Inhibition of Condensation: While hydrolysis of the methoxy groups can occur, the subsequent condensation reactions to form siloxane bonds are severely inhibited. osti.gov This slowing of the condensation process prevents the formation of a highly crosslinked polymer network. osti.gov

Favoring of Oligomers: The steric hindrance favors the formation of smaller, soluble oligomers and resins rather than insoluble gels. osti.gov 29Si NMR studies of the polymerization of t-butyltriethoxysilane show that even after extended periods, the dominant species are hydrolysis products and those with only one or two siloxane bonds. osti.gov

Prevention of Gelation: The steric hindrance effectively prevents the formation of monolithic gels, even at high monomer concentrations. osti.govosti.gov

Table 2: Research Findings on Steric Effects of the Tert-Butyl Group

ObservationImplicationSource
Hydrolysis occurs, but condensation is inhibited.Favors the formation of soluble oligomers and resins over gels. osti.gov
29Si NMR shows a slow formation of siloxane bonds.Demonstrates the kinetic barrier to network formation. osti.gov
Gels do not form even at high monomer concentrations.Highlights the dominant role of steric hindrance in preventing gelation. osti.govosti.gov

Control of Cross-linking Density in Sol-Gel Materials

The steric hindrance of the tert-butyl group provides a mechanism for controlling the cross-linking density in sol-gel materials. gelest.com By using this compound as a co-monomer with other, less sterically hindered alkoxysilanes, it is possible to tune the degree of cross-linking in the final material. mdpi.comacs.org This allows for the tailoring of the material's properties, such as its mechanical strength, flexibility, and porosity. scispace.com A lower cross-linking density generally results in a more flexible material. dokumen.pub

Strategies for Tailoring Polymer Morphology and Structure

The morphology and structure of polysilsesquioxanes derived from this compound are profoundly influenced by the unique characteristics of the t-butyl group and the specific reaction conditions employed during polymerization. Control over these parameters allows for the deliberate tailoring of the final polymer, steering the reaction away from highly cross-linked networks and toward soluble, well-defined oligomeric structures.

A primary strategy for structural control is leveraging the inherent steric hindrance of the t-butyl substituent. Unlike smaller alkyl groups, the bulky t-butyl group physically obstructs the condensation of silanol groups, which is necessary for the formation of an extended three-dimensional siloxane (Si-O-Si) network. osti.govacs.org While the initial hydrolysis of the methoxy groups on the silicon atom can proceed, the subsequent condensation step is significantly inhibited. osti.govscispace.com This steric effect is the dominant factor that favors the formation of soluble resins and low-molecular-weight oligomers rather than the insoluble, monolithic gels typically expected from trifunctional alkoxysilane monomers. osti.gov Research has shown that even at high monomer concentrations, which would normally promote gelation, this compound polymerizations yield soluble products. osti.gov

The choice of catalyst and the resulting pH of the reaction medium represent a critical strategy for directing the outcome of the polymerization. The rates of hydrolysis and condensation are highly pH-dependent, and manipulating the catalyst allows for fine control over the polymer structure. osti.govgelest.com

Acid Catalysis : Under acidic conditions (e.g., using HCl), the hydrolysis of this compound is favored, leading to the formation of t-butylsilanetriol (T⁰ species, indicating a silicon atom with no siloxane bonds). scispace.com However, the subsequent condensation of these silanols is extremely slow due to the steric shielding by the t-butyl group. Solution 29Si NMR studies on the closely related t-butyltriethoxysilane have shown that even after 18 hours under acidic conditions, the primary species present are hydrolysis products, with minimal evidence of condensation. scispace.com

Base Catalysis : Base catalysts (e.g., NaOH) generally accelerate the condensation reaction. gelest.com In the case of t-butyl-substituted silanes, while condensation does occur to a limited extent, it is a very slow process. Minor resonances corresponding to species with one (T¹) or two (T²) siloxane bonds are observed, but the reaction does not proceed to form a fully cross-linked (T³) network gel. osti.govscispace.com This results in the slow formation of discrete oligomers. osti.gov

The interplay between the innate steric hindrance of the monomer and the catalytic conditions can be summarized to guide the synthesis of specific polymer morphologies.

StrategyConditionPrimary Reaction FavoredResulting Structure from this compoundCitation
Steric Control Use of t-butyl groupInhibition of CondensationFormation of soluble, low molecular weight oligomers and resins; prevention of gelation. osti.govscispace.com
Catalyst Selection Acidic (e.g., HCl)HydrolysisPredominantly t-butylsilanetriol (T⁰); condensation is severely inhibited. scispace.com
Catalyst Selection Basic (e.g., NaOH)CondensationSlow formation of discrete oligomers (T¹, T² species); no monolithic gel formation. osti.govscispace.com
Concentration High Monomer Conc.PolymerizationRemains as soluble resins or oils due to dominant steric effects preventing cross-linking. osti.gov

The following table details the products observed during the polymerization of the structurally similar t-butyltriethoxysilane under different catalytic conditions, illustrating the profound impact of the t-butyl group on hindering network formation.

CatalystTimeObserved Products (via 29Si NMR)InterpretationCitation
Acid (HCl) 18 hoursPrimarily hydrolysis products (T⁰)Hydrolysis occurs, but condensation is inhibited. scispace.com
Acid (HCl) 3 monthsT¹ peaks (one siloxane bond) dominateCondensation is extremely slow, favoring only limited oligomerization over extended periods. scispace.com
Base (NaOH) 18 hoursMinor resonances from T¹ and T² speciesCondensation is slow but occurs to a greater extent than under acidic conditions, yet still insufficient for gelation. scispace.com

Ultimately, these strategies demonstrate that this compound is an ideal precursor for creating soluble polysilsesquioxane resins or for applications requiring discrete oligomeric silsesquioxanes rather than rigid, cross-linked materials. osti.govscispace.com

Sol Gel Processing and Fabrication of Hybrid Organic Inorganic Materials

Methodologies for Sol-Gel Preparation

The preparation of gels from trialkoxysilanes is influenced by several factors, including the choice of precursor(s), solvents, and catalysts. osti.govosti.gov

In the context of t-butyltrimethoxysilane, a single-precursor approach, where it is the sole alkoxysilane, generally does not lead to the formation of highly crosslinked network polymers or gels. osti.govosti.gov The steric hindrance caused by the bulky t-butyl group inhibits the condensation reactions necessary for gel formation, favoring the creation of soluble resins or oligomers instead. osti.govscispace.com While hydrolysis of this compound does occur, subsequent condensation is slow, and even oligomer formation is inhibited. osti.gov

A more common and effective method is the co-condensation approach, where this compound is combined with other silicon alkoxides, such as tetraethoxysilane (TEOS). mdpi.comacs.org This method allows for the incorporation of the t-butyl groups into a larger silica (B1680970) network, modifying the properties of the final material. mdpi.comacs.org For instance, co-condensation of TEOS with organotrialkoxysilanes like butyltrimethoxysilane (B94862) is a known method for preparing organically functionalized mesostructured materials. acs.org The direct addition method, where TEOS is replaced equimolarly with an organosilane, has been successful in incorporating various organic groups into silica frameworks. acs.org

The choice of solvent and catalyst plays a critical role in the sol-gel process, influencing reaction rates and the final morphology of the gel. osti.govosti.gov

Solvents: Solvents are essential for dissolving the precursors and enabling the chemical reactions to proceed. researchgate.net For trialkoxysilanes, the corresponding alcohol (methanol for trimethoxysilanes and ethanol (B145695) for triethoxysilanes) is typically used as the solvent. osti.gov The polarity of the solvent can significantly affect the reaction and film formation; polar solvents like ethanol and acetone (B3395972) are often preferred as they can dissolve more of the sol-gel reagents and the resulting silanols, leading to better polymerization and film formation. mdpi.com

Catalysts: Both acids and bases are used to catalyze the hydrolysis and condensation reactions of alkoxysilanes. osti.govnih.gov Acid catalysts, such as hydrochloric acid (HCl), and base catalysts, like sodium hydroxide (B78521) (NaOH), are commonly employed. osti.govosti.gov The pH of the reaction mixture influences the relative rates of hydrolysis and condensation, which in turn determines the structure of the resulting polymer network. nih.gov For instance, acid-catalyzed systems often lead to more linear or randomly branched polymers, while base-catalyzed systems tend to produce more highly branched, cluster-like structures. Formic acid and aqueous fluoride (B91410) have also been explored as catalysts in the polymerization of trialkoxysilanes. osti.gov

The table below summarizes the effect of different catalysts on the gelation of various trialkoxysilanes.

CatalystEffect on Trialkoxysilanes
Hydrochloric Acid (HCl)Promotes gelation in many systems, but t-butyltrialkoxysilanes form soluble resins. osti.gov
Sodium Hydroxide (NaOH)Can lead to colloidal (opaque white) gels with some trialkoxysilanes. osti.govosti.gov
Formic AcidUsed in non-aqueous sol-gel polymerizations, but can still result in phase separation and resin formation. osti.gov
Aqueous FluorideExplored as a catalyst for select monomers. osti.govscispace.com

Aerogels are highly porous, low-density materials created by removing the liquid from a wet gel without causing the solid network to collapse. vilniustech.lt Supercritical drying is the most common and effective method for achieving this. aerogel.orgmdpi.com The process involves taking the liquid within the gel's pores past its critical point, where the distinction between liquid and gas disappears, thus eliminating the capillary forces that would otherwise cause shrinkage and cracking during conventional drying. vilniustech.ltaerogel.org

The typical steps for creating an aerogel using supercritical drying are:

Gel Preparation: A gel is formed through the sol-gel process. aerogel.org

Solvent Exchange: The initial solvent in the gel's pores is replaced with a different organic solvent, often one that is miscible with liquid carbon dioxide, such as ethanol or acetone. aerogel.org This step is crucial for low-temperature supercritical drying.

Supercritical Extraction: The gel is placed in a pressure vessel, which is then filled with the extraction fluid (e.g., liquid carbon dioxide). The vessel is heated and pressurized beyond the fluid's critical point (for CO2, this is 31.1 °C and 73.7 bar). vilniustech.ltnih.gov

Depressurization: The vessel is slowly depressurized while maintaining the temperature, allowing the supercritical fluid to be removed as a gas, leaving behind the intact, porous aerogel structure. aerogel.org

While highly effective at preserving the gel's structure, supercritical drying is an energy-intensive process due to the high pressures required. mdpi.com

Incorporation of this compound into Hybrid Matrices

The incorporation of this compound into hybrid materials is primarily achieved through co-condensation with other precursors to form silica-based networks or organic-inorganic hybrid gels and resins. osti.govosti.govmdpi.com

Due to the steric hindrance of the t-butyl group, this compound itself does not readily form gels. osti.govosti.gov However, it can be successfully integrated into silica-based networks by co-condensing it with tetra-functional silanes like tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS). osti.govmdpi.com This approach allows for the formation of a cross-linked silica network that incorporates the t-butyl functionality. The t-butyl groups, being non-hydrolyzable, act as organic modifiers within the inorganic silica matrix. dow.com This modification can impart specific properties to the final material, such as hydrophobicity. nih.govdow.com Studies have shown that the steric bulk of the t-butyl group can be so significant that it not only prevents the monomer from forming gels but also slows down condensation reactions to the point that even oligomers form slowly. osti.govscispace.com This characteristic makes t-butyl monomers suitable for creating discrete oligomeric products or for the functionalization of surfaces. scispace.com

The polymerization of this compound, particularly under conditions that would typically lead to gelation with other trialkoxysilanes, results in the formation of soluble resins and oligomers rather than insoluble gels. osti.govosti.gov This is a direct consequence of the steric hindrance from the t-butyl group, which favors the formation of lower molecular weight, soluble silsesquioxane polymers. osti.gov These hybrid organic-inorganic resins are composed of a monomer repeat unit, [t-Bu-SiO1.5]n, where the t-butyl group is attached to the silicon atom via a silicon-carbon bond. osti.gov While extensive cross-linking is inhibited, these resins represent a class of hybrid materials where organic functionality is integrated into a siloxane backbone. osti.govosti.gov

The table below details the outcomes of polymerization for various organotrialkoxysilanes, highlighting the unique behavior of this compound.

MonomerPolymerization OutcomeReference
This compoundSoluble Resins/Oligomers osti.gov
Methyltrimethoxysilane (B3422404)Gels osti.gov
TrimethoxysilaneInsoluble Gels osti.gov
PhenyltrimethoxysilaneResinous Oligomers osti.gov

Surface Functionalization and Modification Utilizing T Butyltrimethoxysilane

Mechanisms of Silanization on Diverse Substrates

Silanization is the process of modifying a surface with silane (B1218182) compounds. T-butyltrimethoxysilane, a member of the organosilane family, is particularly effective in this role due to its unique molecular structure. The process generally involves the hydrolysis of the methoxy (B1213986) groups to form reactive silanol (B1196071) groups, which can then bond with the substrate.

The interaction of this compound with hydroxylated surfaces, such as those of glass, ceramics, and metal oxides, is a two-step process. nih.gov Initially, the silane molecules are adsorbed onto the surface. This is followed by the formation of strong, durable covalent bonds. nih.govacs.org

The process begins with the hydrolysis of the trimethoxysilyl group in the presence of water, which converts the methoxy groups (-OCH₃) into silanol groups (-SiOH). nih.govaip.org These silanol groups are highly reactive and can form hydrogen bonds with the hydroxyl groups (-OH) present on the substrate surface. nih.govscribd.com Subsequently, a condensation reaction occurs, leading to the formation of a covalent siloxane bond (Si-O-Si) between the silane and the substrate, with the release of water or methanol (B129727) as a byproduct. nih.govscribd.com This covalent linkage ensures a robust and stable modification of the surface. aip.org The bulky t-butyl group of the silane influences the packing and orientation of the molecules on the surface, contributing to the final properties of the modified material.

Silane coupling agents are bifunctional molecules that act as a bridge between inorganic and organic materials. aip.org this compound can function as a non-functional silane, meaning it modifies surface energy without introducing reactive chemical groups. gelest.com Its primary role in this context is to improve the compatibility and adhesion between an inorganic substrate and an organic polymer or coating. aip.orgutwente.nl

The trimethoxysilyl end of the molecule reacts with the inorganic substrate as described above. The t-butyl group, being organic and non-polar, then presents a new surface that has a greater affinity for organic materials. This improves the wetting and spreading of organic resins or polymers on the inorganic surface, leading to enhanced adhesion and durability of the composite material. utwente.nl This coupling mechanism is crucial in the manufacturing of reinforced plastics, adhesives, and coatings where strong interfacial bonding is required. aip.orgdow.com

Tailoring Surface Wettability and Adhesion Properties

A key application of this compound is the precise control of surface wettability, which is the ability of a liquid to maintain contact with a solid surface. This is governed by the surface energy of the material. By modifying the surface chemistry, this compound can be used to create surfaces with specific hydrophobic or oleophobic properties.

Hydrophobic surfaces repel water, while oleophobic surfaces repel oil. The creation of such surfaces is highly desirable for a wide range of applications, including self-cleaning coatings, anti-fouling materials, and moisture-resistant electronics. dow.comgoogle.com

Treatment of a hydroxylated surface with this compound replaces the polar hydroxyl groups with non-polar t-butyl groups. gelest.com This significantly lowers the surface energy of the substrate. acs.org As a result, liquids with high surface tension, like water, will bead up on the surface rather than spreading out, leading to a high contact angle and hydrophobic behavior. acs.orgscribd.com The bulky nature of the t-butyl group contributes to the formation of a dense, low-energy layer that effectively repels water. gelest.com By combining this compound with other silanes or by creating micro- or nano-structured surfaces, it is possible to achieve superhydrophobicity, with water contact angles exceeding 150 degrees. scribd.comgoogle.com Similarly, the low surface energy imparted by the t-butyl groups can also lead to oleophobicity, repelling oils and other low-surface-tension liquids. gelest.com

Table 1: Effect of Silane Treatment on Surface Wettability

SubstrateTreatmentWater Contact Angle (°)Reference
GlassUntreated~50 acs.org
GlassThis compound>90 scribd.com
Silica (B1680970)Unmodified77 osti.gov
SilicaC4 Alkyl Silane (e.g., Butyl)107-137 osti.gov
Painted MetalUncoated65-80 google.com
Painted MetalFumed silica with wetting agent>165 google.com

Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. By applying a coating of this compound, the high surface energy of a hydroxylated substrate is significantly reduced due to the presence of the non-polar t-butyl groups. acs.org This reduction in surface energy is the fundamental reason for the observed changes in wettability.

Contact angle hysteresis is the difference between the advancing and receding contact angles of a liquid droplet on a surface. It provides information about the chemical and topographical homogeneity of the surface. A low contact angle hysteresis indicates a smooth and chemically uniform surface, which is desirable for applications requiring consistent and predictable wetting behavior. Treatment with this compound can lead to the formation of a more homogeneous surface, thereby reducing contact angle hysteresis. acs.org However, the final hysteresis will depend on the reaction conditions and the initial state of the substrate.

Integration into Multi-layered Coating Systems

This compound is often used as a component in more complex, multi-layered coating systems to achieve a combination of properties that a single layer cannot provide. wisconsin.edunih.gov For example, it can be used as a primer to improve the adhesion of a subsequent topcoat to an inorganic substrate. techdry.com.au

In such systems, the this compound layer provides a hydrophobic and low-energy foundation. This can be beneficial for improving the corrosion resistance of the underlying substrate by preventing moisture from reaching the surface. nih.gov A subsequent layer, perhaps a polymer with specific mechanical or optical properties, can then be applied. The improved adhesion provided by the silane layer ensures the durability and performance of the entire coating system. nih.gov For instance, a bi-layer sol-gel coating system has been reported to enhance the corrosion and abrasion resistance of carbon steel. nih.gov Furthermore, this compound can be co-polymerized with other silanes to create hybrid coatings with tailored properties. semanticscholar.org

Comparative Studies of this compound with Other Alkylsilanes in Surface Modification

The effectiveness of an alkylsilane in surface modification is critically dependent on the structure of its alkyl group, primarily its chain length and degree of branching. These structural features dictate the packing density, orientation, and ultimate hydrophobicity of the resulting self-assembled monolayer (SAM). Comparative studies reveal distinct mechanisms by which different alkylsilanes, including this compound, impart hydrophobicity to a substrate. The primary methods of achieving a hydrophobic surface involve using silanes with long, linear alkyl chains that form dense, ordered layers, or employing silanes with bulky, branched groups that sterically hinder interaction with water.

Research comparing various alkylsilanes demonstrates that both linear and branched structures can produce highly hydrophobic surfaces, though the principles by which they achieve this differ.

Comparison with Linear Alkylsilanes

For linear n-alkylsilanes, the length of the hydrocarbon chain is a dominant factor in determining the final properties of the modified surface. As the chain length increases, the van der Waals interactions between adjacent chains become stronger, promoting the formation of a more ordered and densely packed monolayer. This dense layer effectively shields the underlying hydrophilic substrate from contact with water, leading to increased hydrophobicity.

Studies investigating the effect of chain length on water contact angle (WCA), a primary measure of hydrophobicity, show a general trend: the WCA increases with the number of carbon atoms in the alkyl chain up to a certain point. Coatings formed from longer chain analogues like hexadecyltrimethoxysilane (B103170) (C16) and octadecyltrimethoxysilane (B1207800) (C18) tend to exhibit the highest water contact angles and lowest sliding angles. gelest.comacs.org For example, siloxane coatings with 1 to 12 carbon atoms show water contact angles between 98° and 108° on glass, while an 18-carbon chain silane can achieve a WCA of around 135°. gelest.comacs.org

The table below, compiled from various studies, illustrates the impact of linear alkyl chain length on the static water contact angle of modified surfaces.

AlkyltrimethoxysilaneAlkyl ChainWater Contact Angle (°)
Methyltrimethoxysilane (B3422404) (MTMS)C1~98° - 105°
Butyltrimethoxysilane (B94862) (BTMS)C4~103° - 108°
Octyltrimethoxysilane (OTMS)C8~105°
Dodecyltrimethoxysilane (C12-TMS)C12~102° - 108°
Hexadecyltrimethoxysilane (C16-TMS)C16~108° - 113°
Octadecyltrimethoxysilane (C18-TMS)C18~135°
Note: Values are approximate and can vary based on substrate, deposition method, and measurement conditions. Data sourced from multiple studies for illustrative purposes. gelest.comacs.orgacs.org

The Effect of Branching: this compound

In contrast to linear silanes, branched alkylsilanes like this compound introduce significant steric hindrance due to their bulky structure. The tertiary-butyl group is considerably larger and less flexible than a linear n-butyl chain. nii.ac.jp This steric bulk prevents the molecules from packing into a dense, crystalline-like monolayer, which is characteristic of long-chain linear alkylsilanes. gelest.com

However, this lack of dense packing does not necessarily result in lower hydrophobicity. In fact, studies suggest that branched alkylsilanes can provide more effective hydrophobic treatments than their linear counterparts. gelest.comgelest.com The bulky, sterically closed structure of the t-butyl group is highly effective at shielding the underlying polar surface and minimizing van der Waals contact with water molecules. gelest.com This "umbrella" effect can create a highly water-repellent surface even without the formation of a tightly ordered monolayer.

A comparative study of linear versus branched silanes on mesoporous silica particles found that branched structures consistently produced surfaces with higher water contact angles. nih.gov This was attributed to the ability of the branched hydrophobic groups to more effectively screen the hydrophilic silanol groups on the particle surface. nih.govacs.org

The following table summarizes findings from a study comparing a linear non-fluorinated silane with a branched non-fluorinated silane, highlighting the enhanced hydrophobicity provided by the branched structure.

Silane Structure TypeExample SilaneWater Contact Angle (°)Key Structural Feature
LinearOctadecyltriethoxysilane (OD-TEOS)~108°Long (C18) single alkyl chain
BranchedHexamethyldisiloxane (HMDS)~135°Multiple hydrophobic methyl groups in a branched structure
Data from a comparative study on mesoporous silica particles, illustrating the principle of branched vs. linear structures. nih.gov

Advanced Applications in Materials Science and Engineering

Coatings and Surface Protection

The ability of T-butyltrimethoxysilane to form durable, cross-linked siloxane networks upon hydrolysis and condensation makes it a valuable component in the formulation of protective coatings. The bulky t-butyl group imparts significant hydrophobicity to the resulting film, which is critical for various protective applications.

Antifouling and Fouling Release Coatings

The accumulation of marine organisms, known as biofouling, on submerged surfaces is a persistent challenge for maritime industries. Fouling release coatings, an environmentally friendly alternative to biocidal paints, are designed to create low-adhesion surfaces from which fouling organisms can be easily removed by water flow.

The effectiveness of these coatings is largely dependent on their low surface energy and smooth topography. Alkoxysilanes, including various isomers of butyltrimethoxysilane (B94862), are used to create such surfaces. Research has shown that butyltrimethoxysilane (BTMS) can be incorporated into a sol-gel network, often with other silanes like methyltrimethoxysilane (B3422404) (MTMS), to form the basis of antifouling systems. mdpi.com These coatings can be further enhanced by embedding nanoparticles, such as copper, into the siloxane matrix to inhibit the initial stages of biofouling. mdpi.com

The principle behind using this compound in these formulations lies in the hydrophobic nature of the t-butyl group. When the silane (B1218182) hydrolyzes and condenses on a substrate, the t-butyl groups orient outwards, creating a low-energy surface that minimizes adhesion points for marine organisms. Studies on various alkyltrimethoxysilanes have demonstrated that longer or bulkier alkyl chains generally lead to increased hydrophobicity and lower sliding angles for water droplets, which are desirable properties for fouling release. acs.orgnih.gov While direct comparative studies might be limited, the bulky, three-dimensional nature of the t-butyl group is expected to contribute effectively to creating a steric barrier and a hydrophobic surface that resists the settlement of algae, barnacles, and other marine life.

Corrosion Protective Coatings on Metallic Substrates

Protecting metallic substrates, such as steel and aluminum alloys, from corrosion is crucial for ensuring the longevity and safety of infrastructure, vehicles, and industrial equipment. Silane-based coatings have emerged as a non-toxic alternative to traditional chromate (B82759) conversion coatings. csic.esscispace.com

This compound, along with other alkyltrimethoxysilanes, can be used to form a thin, dense, and hydrophobic barrier layer on metal surfaces through a sol-gel process. scispace.commdpi.com The mechanism involves several steps:

Hydrolysis: The methoxy (B1213986) groups (Si-OCH₃) react with water, often in the presence of an acid or base catalyst, to form reactive silanol (B1196071) groups (Si-OH). mdpi.comresearchgate.net

Condensation: These silanol groups can condense with each other to form stable, cross-linked siloxane (Si-O-Si) bonds, creating a polymer network. mdpi.comresearchgate.net

Bonding to Substrate: The silanol groups also form strong covalent bonds (M-O-Si, where M is the metal) with the hydroxyl groups present on the surface of the metal, ensuring excellent adhesion of the coating. mdpi.comresearchgate.net

The resulting organosilica film acts as a physical barrier, preventing corrosive species like water, oxygen, and chloride ions from reaching the metal surface. The hydrophobic character imparted by the t-butyl groups enhances this protective effect by actively repelling water. mdpi.com Research on various organosilica sol-gel coatings has demonstrated their effectiveness in preventing corrosion on steel substrates. researchgate.net

Silane Type Role in Corrosion Protection Key Protective Mechanism
AlkyltrimethoxysilanesForms a protective barrier film on metal surfaces.Hydrolysis and condensation create a cross-linked, hydrophobic siloxane (Si-O-Si) network that bonds to the metal substrate, blocking corrosive agents. mdpi.comresearchgate.net
n-ButyltrimethoxysilanePrecursor for sol-gel coatings on steel.Creates a hydrophobic, nonporous barrier layer that improves resistance to acid and salt corrosion. researchgate.net
This compoundInferred to act as a precursor for hydrophobic, protective films.The bulky t-butyl group contributes to a highly hydrophobic surface that repels water, a key component in the corrosion process. mdpi.com

Building Material Protection and Water Repellency

Porous building materials like concrete, stone, and masonry are susceptible to degradation from water ingress, which can lead to freeze-thaw damage, salt efflorescence, and biological growth like mold and algae. mdpi.com Applying hydrophobic treatments is a key strategy for protecting these materials and extending their service life.

This compound is effective as a water-repellent agent for these substrates. core.ac.ukwisconsin.edu As a monomeric alkylsilane, its small molecular size allows it to penetrate deep into the pore structure of the material. mdpi.com Once inside, it undergoes hydrolysis and condensation, catalyzed by the moisture and alkaline environment present in the concrete. This process forms a durable, water-repellent polysiloxane lining within the capillaries of the material. mdpi.com

This treatment does not seal the pores entirely but rather makes them hydrophobic. This is a crucial advantage as it maintains the breathability of the building material, allowing water vapor to escape from the inside while preventing liquid water from penetrating from the outside. The hydrophobic barrier created by the t-butyl groups significantly reduces water absorption and protects against water-borne salts like chlorides, which can cause corrosion of steel reinforcement in concrete. core.ac.ukwisconsin.edu

Catalysis and Polymerization

Beyond surface modification, this compound plays a critical role as an additive in catalysis, specifically in the production of polyolefins using Ziegler-Natta catalysts.

Use as an External Electron Donor in Ziegler-Natta Catalysis for Olefin Polymerization

In the stereospecific polymerization of olefins like propylene, Ziegler-Natta (Z-N) catalysts are employed to control the spatial arrangement of the polymer chains. These catalyst systems typically consist of a solid titanium-containing component, an organoaluminum co-catalyst, and an external electron donor. google.com

Influence on Polymerization Activity and Stereoregularity

The chemical structure of the external electron donor has a profound impact on both the activity of the Z-N catalyst and the properties of the resulting polymer. The steric and electronic effects of the donor molecule are key to its performance.

The use of this compound as an external donor significantly influences the stereoregularity of polypropylene (B1209903). google.com The bulky t-butyl group provides substantial steric hindrance around the silicon atom. This bulkiness is thought to be crucial for its ability to selectively coordinate with and deactivate the non-stereospecific sites on the catalyst, thereby increasing the polymer's isotacticity. buct.edu.cn A higher isotactic index results in a polymer with increased crystallinity, stiffness, and a higher melting point.

Parameter Influence of this compound as External Donor
Stereoregularity (Isotacticity) Increases isotacticity by deactivating non-stereospecific catalyst sites. google.comgoogleapis.com
Polymerization Activity Generally decreases overall catalyst activity. researchgate.net
Polymer Properties Affects molecular weight and molecular weight distribution, leading to higher crystallinity and stiffness. google.com

Effects on Polymer Molecular Weight and Distribution

This compound, as part of the broader category of alkoxysilane compounds, serves a critical role as an external electron donor in Ziegler-Natta catalyst systems for polypropylene polymerization. The addition of such external donors is a key strategy for enhancing the stereoselectivity of the catalyst, which in turn influences the properties of the resulting polymer, including its molecular weight (MW) and molecular weight distribution (MWD).

The function of an external donor like this compound is to modulate the activity of the catalyst sites. By selectively poisoning poorly stereoselective sites or modifying the electronic and steric environment of the active centers, these silanes can significantly impact the polymer chain's growth and structure. While dicyclopentyldimethoxysilane (B162888) (Donor-D) and cyclohexyl(methyl)dimethoxysilane (Donor-C) are commonly cited examples, silanes with varying steric bulk, such as those with t-butyl groups, are also employed to fine-tune polymer characteristics. mdpi.com The structure of the alkyl and alkoxy groups on the silane donor influences the catalyst's response to hydrogen, which is used as a chain transfer agent to control molecular weight. mdpi.com

Research has shown that the choice of external donor affects the production of polypropylene with specific melt flow rates (MFR), a value inversely proportional to the polymer's molecular weight. For instance, specific catalyst and silane donor combinations can produce polypropylenes with MFR values ranging from 10 to 500 g/10 min. google.com Furthermore, the use of these donors is instrumental in achieving a broad molecular weight distribution (Mw/Mn values of 6 to 20 or higher), which can be advantageous for improving the processability of the polymer. google.com Aminosilane donors, for example, have been noted for their ability to produce polypropylene with broad MWDs without compromising the material's isotacticity. mdpi.com The bulky nature of the t-butyl group in this compound can influence the polymer's molecular weight, often resulting in a lower molecular weight oligomer during condensation compared to less hindered silanes. smolecule.com

Table 1: Influence of Silane Donors on Polypropylene Properties

PropertyEffect of External Silane DonorTypical Range/ValueReference
Melt Flow Rate (MFR)Can be controlled to achieve high MFR values.10 - 500 g/10 min google.com
Molecular Weight Distribution (Mw/Mn)Broadens the distribution, improving processability.6 - 26 google.com
Z-average Molecular Weight (Mz)Can achieve high values, indicating the presence of a high molecular weight tail.900 - 2,600 kg/mole google.com
IsotacticityEnhances stereoselectivity of the catalyst, increasing isotacticity.Donor-dependent mdpi.com

Composite Materials and Nanotechnology

Synthesis and Characterization of Hybrid Aerogels

Hybrid organic-inorganic aerogels are a class of advanced materials that combine the porosity and low density of traditional silica (B1680970) aerogels with the functionality and improved mechanical properties of organic polymers. elsevierpure.comelsevierpure.com The synthesis typically involves a sol-gel process where a primary silica precursor, such as tetramethoxysilane (B109134) (TMOS) or tetraethylorthosilicate (TEOS), is co-polymerized with an organofunctional silane. elsevierpure.com this compound can be used as such an organofunctional silane to introduce bulky, hydrophobic t-butyl groups into the silica network.

The process begins with the hydrolysis of the methoxy groups on both the TEOS and this compound precursors in the presence of a catalyst and a solvent, often an alcohol-water mixture. This reaction forms reactive silanol (Si-OH) groups. Subsequently, these silanol groups undergo condensation reactions with each other, forming a three-dimensional cross-linked silica network (a lyogel) that incorporates the t-butyl functionalities. mdpi.com The introduction of organic groups like t-butyl can mitigate the inherent brittleness of pure silica aerogels. elsevierpure.com

After the gel is formed, the liquid within its pores must be removed without causing the delicate solid matrix to collapse. This is typically achieved through supercritical drying, often using carbon dioxide, which avoids the capillary stresses that would otherwise fracture the nanoporous structure during conventional evaporation. google.comnih.gov The resulting hybrid aerogel possesses a high surface area, high porosity (>90%), and low density, characteristic of aerogels, but with enhanced hydrophobicity and potentially improved mechanical robustness due to the incorporated organic groups. nih.govresearchgate.net Characterization of these materials often involves Fourier-transform infrared spectroscopy (FTIR) to confirm the incorporation of the organic groups and scanning electron microscopy (SEM) to visualize the porous network structure. elsevierpure.comresearchgate.net

Modification and Functionalization of Silica Nanoparticles

This compound is utilized for the surface modification and functionalization of silica nanoparticles to alter their surface chemistry, primarily to impart hydrophobicity. Silica nanoparticles, synthesized via methods like the Stöber process, possess a surface rich in silanol (Si-OH) groups, making them inherently hydrophilic. nih.gov This hydrophilic nature can be undesirable in applications requiring dispersion in non-polar media or resistance to water.

The functionalization process involves the reaction of this compound with the surface of the silica nanoparticles. The methoxy groups (-OCH₃) of the silane hydrolyze in the presence of surface moisture or added water to form silanol groups. These newly formed silanols then undergo a condensation reaction with the silanol groups on the nanoparticle surface, creating stable covalent siloxane (Si-O-Si) bonds. nih.govresearchgate.net This process effectively grafts the t-butyl group onto the nanoparticle surface.

The bulky, non-polar t-butyl group creates a hydrophobic layer, shielding the underlying hydrophilic silica core. gelest.com This surface modification prevents the nanoparticles from agglomerating in non-polar polymer matrices and organic solvents and makes them water-repellent. The degree of hydrophobicity can be controlled by the density of the grafted t-butyl groups on the surface. This functionalization is crucial for applications such as creating advanced polymer composites, where compatibility between the inorganic filler and the organic matrix is essential, and in the formulation of shear thickening fluids where surface interactions play a key role. rsc.org

Integration into Polymer Composites (e.g., Rubber, Polyethylene)

In the field of polymer composites, this compound functions as a surface modifying agent and a dispersing agent for inorganic fillers, such as silica or talc, within hydrophobic polymer matrices like polyethylene (B3416737) and rubber. dow.com The primary challenge in creating these composites is the inherent incompatibility between the hydrophilic surface of most inorganic fillers and the hydrophobic nature of the polymer matrix. researchgate.netscielo.br This incompatibility leads to poor filler dispersion, weak interfacial adhesion, and consequently, suboptimal mechanical properties. researchgate.net

By treating the filler with this compound, its surface is rendered hydrophobic, as described in the previous section. This modification, or functionalization, significantly improves the filler's compatibility with the polymer matrix. dow.com The hydrophobic t-butyl groups on the filler surface interact favorably with the non-polar polymer chains, promoting better dispersion and preventing the formation of agglomerates.

This improved dispersion and interfacial adhesion allow for more effective stress transfer from the polymer matrix to the reinforcing filler, which can lead to enhancements in the composite's mechanical properties, such as tensile strength, modulus, and impact resistance. scielo.brresearchgate.net While other silanes, such as those containing vinyl or sulfur functionalities, are often used as true coupling agents to form covalent bonds with the polymer matrix (especially in vulcanized rubber), alkylsilanes like this compound play a crucial role as non-coupling compatibilizers or hydrophobing agents that improve the physical blending and performance of the composite material. researchgate.netresearchgate.net

Fabrication of Monolithic Bioseparation Materials

This compound is a valuable precursor in the fabrication of organic-inorganic hybrid monolithic materials used for bioseparation in techniques like capillary liquid chromatography (cLC) and capillary electrochromatography (CEC). researchgate.net Monolithic columns are continuous, porous supports that offer advantages over traditional particle-packed columns, including high permeability, low back pressure, and rapid mass transfer. dicp.ac.cnmdpi.com

These hybrid monoliths are typically synthesized via an in-situ "one-pot" sol-gel process within a capillary column. The synthesis involves the co-condensation of a primary silica precursor, like tetramethoxysilane (TMOS), with an organotrialkoxysilane, such as this compound or n-butyltrimethoxysilane. researchgate.netresearchgate.netvub.be The TMOS forms the primary porous silica skeleton, while the this compound incorporates hydrophobic t-butyl groups onto the pore surface. This imparts a reversed-phase character to the stationary phase, which is essential for the separation of a wide range of analytes, including small molecules, peptides, and proteins, based on their hydrophobicity. researchgate.net

The morphology of the monolith, including its pore size and surface area, can be tailored by controlling the reaction conditions, such as the composition of the precursors and the type of porogenic solvent used. researchgate.net The resulting butyl-silica hybrid monolithic columns have demonstrated high separation efficiency, with theoretical plate counts reaching over 100,000 plates per meter, and good reproducibility for the separation of various neutral, polar, and basic compounds. researchgate.netvub.be

Table 2: Typical Components for Butyl-Silica Hybrid Monolith Synthesis

ComponentFunctionExampleReference
Framework PrecursorForms the main porous silica structure.Tetramethoxysilane (TMOS) researchgate.netvub.be
Organic Functional PrecursorIntroduces hydrophobic organic groups.n-butyltrimethoxysilane, this compound researchgate.netresearchgate.net
PorogenCreates the macroporous structure.Poly(ethylene glycol), Urea researchgate.net
CatalystCatalyzes hydrolysis and condensation.Acetic Acid researchgate.net

Environmental Applications

The primary environmental application of this compound stems from its ability to create durable, water-repellent surfaces. dow.com When applied to porous inorganic substrates such as concrete, stone, or ceramics, the silane penetrates the pores and undergoes hydrolysis and condensation reactions, either with moisture present in the air and substrate or with added water. mdpi.com This process forms a cross-linked polysiloxane network (a xerogel) that chemically bonds to the hydroxyl groups present on the substrate's surface. mdpi.comacs.org

The resulting thin, transparent film is highly hydrophobic due to the outward-oriented, non-polar t-butyl groups. gelest.com This hydrophobic barrier prevents the ingress of water and waterborne salts (like chlorides), which are major contributors to the degradation of building materials through freeze-thaw cycles, efflorescence, and corrosion of reinforcing steel. mdpi.comdow.com By protecting these materials, this compound can significantly extend the service life of infrastructure, reducing the need for costly repairs and replacement, which has positive environmental implications regarding resource consumption and waste generation.

Furthermore, advanced materials based on alkoxysilanes are being developed for antifouling applications. Slippery liquid-infused porous surfaces (SLIPs) can be created using this compound as a precursor to form a micro-structured, hydrophobic surface that can hold a lubricating fluid. acs.org These surfaces exhibit excellent repellency to a wide range of liquids and can prevent the adhesion of organisms (biofouling) on marine structures or medical devices, offering an environmentally friendlier alternative to traditional toxic antifouling paints. acs.org

Development of Adsorbents for Contaminant Removal

The modification of adsorbent materials with organosilanes like this compound represents a strategic approach to enhance their affinity for specific contaminants. By incorporating the t-butyl group onto the surface of materials such as clays (B1170129), a lipophilic or hydrophobic character is introduced. This property is particularly effective for the adsorption of organic pollutants from aqueous environments.

In one patented method, clays are chemically modified through a process involving the dissolution of metal salts, followed by the addition of a functional silane, including this compound. google.com The subsequent addition of a strong base at controlled temperatures below 40°C facilitates the reaction. google.com This process grafts the silane onto the clay's aluminosilicate (B74896) structure, altering its surface properties. google.com The resulting organo-functionalized clays can be employed as specialized adsorbents. google.com For instance, they can be used as supports for adsorbing pesticides, thereby helping to prevent environmental contamination. google.com The hydrophobic surface created by the t-butyl groups enhances the capture of non-polar organic molecules, which are common in many pesticides and industrial pollutants.

The general principle relies on creating a surface that has a higher affinity for the contaminant than for water. While standard adsorbents may rely on porosity and broad surface area, modifying them with this compound adds a layer of chemical selectivity, targeting hydrophobic contaminants that are often challenging to remove from water.

Applications in Water Purification Technologies

The application of this compound in water purification extends from its role in creating targeted adsorbents. The modified clays described previously are directly applicable to water treatment systems, including those for producing potable water. google.com By incorporating these functionalized adsorbents into filtration or treatment columns, they can selectively remove dissolved organic contaminants.

Furthermore, the hydrophobic nature imparted by this compound is utilized to create water-repellent surfaces, a principle that can be adapted for water-purification-related technologies. While not a direct purification method, creating hydrophobic coatings on materials used in water systems can prevent biofouling and the formation of biofilms, which are significant challenges in maintaining the efficiency and safety of water purification infrastructure. For example, aqueous compositions containing alkyltrialkoxysilanes (with C1 to C6 alkyl groups, which includes the butyl group) have been developed to render surfaces water repellent. google.com This principle of hydrophobicity is crucial for maintaining the performance of filtration membranes and other components in water treatment facilities.

Biomedical and Biotechnological Applications

In the realms of biotechnology and medicine, the ability to control surface chemistry at the molecular level is paramount. This compound and its isomers are valuable tools in creating biocompatible and functional surfaces for immobilizing sensitive biological molecules like enzymes and antibodies, and for constructing advanced biosensors.

Enzyme Immobilization Strategies via Sol-Gel Procedures

The sol-gel process offers a versatile method for entrapping enzymes within a porous silica matrix, enhancing their stability and reusability. researchgate.net The choice of silane precursors in this process is critical to the performance of the immobilized enzyme. Research has shown that incorporating alkyl-substituted silanes, such as n-butyltrimethoxysilane and iso-butyltrimethoxysilane, alongside traditional precursors like tetramethoxysilane (TMOS), can create a more favorable microenvironment for the enzyme.

Lipases, in particular, benefit from the hydrophobic environment provided by the butyl groups. This hydrophobicity is believed to enhance the enzyme's activity by mimicking its natural operating environment at an oil-water interface. In one study, a lipase (B570770) immobilized in a gel made from a mixture of n-butyltrimethoxysilane and TMOS exhibited significantly higher activity compared to one immobilized in a methyl-substituted silicate (B1173343) gel. aucegypt.edu This highlights the positive effect of the longer alkyl chain on lipase activity. aucegypt.edu

The sol-gel materials created using these butyl-substituted silanes are often non-porous and amorphous, with the enzyme randomly distributed throughout the matrix. nih.gov The enhanced activity is attributed not to the material's specific surface area but to the favorable hydrophobic microenvironment and the interactions between the enzyme and its hydrophobic support. nih.gov

Table 1: Comparison of Silane Precursors for Lipase Immobilization

Silane Precursor CombinationRelative Enzyme ActivityKey FindingSource(s)
n-Butyltrimethoxysilane + TMOS~10x higher than methyl-basedThe longer alkyl chain of the butyl group creates a favorable hydrophobic microenvironment, significantly boosting lipase activity. aucegypt.edu
Methyltrimethoxysilane + TMOSBaselineServes as a comparison for the effect of alkyl chain length. aucegypt.edu
iso-Butyltrimethoxysilane + TMOSFull activity retentionThe hydrophobic matrix provided by the iso-butyl group led to high stability and full retention of enzymatic activity. nih.gov

Antibody and Biomolecule Immobilization on Silanized Surfaces

The secure and correctly oriented attachment of antibodies and other biomolecules to a solid surface is fundamental for immunoassays, diagnostics, and cell separation technologies. Silanization of surfaces, typically glass or silicon oxide, provides a chemically active platform for covalent immobilization. However, non-specific interactions between the functional groups on the surface can reduce the efficiency of biomolecule attachment.

Biosensor Fabrication and Signal Enhancement

The performance of a biosensor is critically dependent on the quality of its sensing surface. The immobilization strategy directly impacts the sensor's sensitivity, specificity, and stability. While signal enhancement can be achieved through various means like nanoparticle labels, the foundational step is creating a well-defined and stable interface where the biological recognition event occurs. nih.govnih.gov

The use of organosilanes, including butyltrimethoxysilane isomers, is integral to this process. By creating a robust, functionalized surface, silanization ensures that antibodies or other biorecognition elements are immobilized in a way that retains their biological activity. mdpi.com The use of blocking silanes like n-butyltrimethoxysilane contributes to signal enhancement by minimizing non-specific binding (noise) and maximizing the number of active and accessible binding sites on the sensor surface. mdpi.commdpi.com A surface with a high density of correctly oriented antibodies will capture more target analytes, leading to a stronger and more reliable signal. google.com Therefore, while this compound itself may not be the signal-generating component, its role in surface engineering is a crucial prerequisite for achieving high-fidelity signal transduction in modern biosensors.

Advanced Characterization Methodologies in T Butyltrimethoxysilane Research

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the chemical nature of T-butyltrimethoxysilane at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organosilicon compounds like this compound. By analyzing the spectra of different nuclei, detailed information about the molecular structure and the extent of condensation can be obtained.

¹H NMR: Proton NMR is used to identify the hydrogen atoms within the molecule. For silane (B1218182) derivatives, the chemical shifts of protons are influenced by their local electronic environment. youtube.com For instance, the signal associated with the methoxy (B1213986) groups of alkoxysilanes is typically observed around 3.55 ppm. The disappearance of this signal indicates that a hydrolysis reaction has effectively occurred. researchgate.net

²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying the silicon environment and the connectivity of siloxane bonds. researchgate.net It has a wide chemical shift range, which is beneficial for determining the chemical environment in silicon compounds. huji.ac.il Different silicon species are denoted using Tⁿ notation, where 'n' represents the number of siloxane bonds. For example, T⁰, T¹, T², and T³ species correspond to silicon atoms with zero, one, two, and three siloxane bonds, respectively. researchgate.net The chemical shifts for these species typically appear at distinct positions in the spectrum, allowing for the quantification of the degree of condensation. researchgate.netcsic.es For example, T¹ units are found around -50 ppm, T² units at -59 ppm, and T³ units between -68 and -71 ppm. csic.es It's important to note that ²⁹Si NMR spectra can sometimes show a broad background signal from the glass and quartz in the NMR tube and probe, typically around -110 ppm. huji.ac.il

Cross-Polarization Magic Angle Spinning (CP/MAS) NMR: This solid-state NMR technique is used to obtain high-resolution spectra of solid samples. ²⁹Si CP/MAS NMR is instrumental in characterizing the structure of polysilsesquioxanes derived from this compound. It can distinguish between different silicon environments (T¹, T², T³) in the solid state and provide information about the degree of cross-linking. researchgate.net ¹³C CP/MAS NMR is also employed to confirm the successful modification and functionalization of silica (B1680970) surfaces. researchgate.net

NucleusTypical Chemical Shift (ppm)Information Obtained
¹H~3.5 (for -OCH₃)Presence and reaction of methoxy groups.
¹³CVariesCarbon framework structure.
²⁹Si (T¹)~-50Mono-substituted siloxane units.
²⁹Si (T²)~-59Di-substituted siloxane units.
²⁹Si (T³)-68 to -71Tri-substituted (fully condensed) siloxane units.

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying chemical bonds and confirming the functionalization of materials. It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to particular chemical bonds.

In the context of this compound research, FTIR is used to monitor the hydrolysis and condensation reactions. The disappearance of bands corresponding to Si-O-CH₃ groups and the appearance of bands for Si-OH and Si-O-Si bonds confirm the progress of the sol-gel process. researchgate.net Characteristic absorption bands for the Si-CH₃ group are found around 1260 cm⁻¹ and in the 750-865 cm⁻¹ range. gelest.com The strong and sharp band of the disilylmethylene group (Si-CH₂-Si) appears between 1040 and 1080 cm⁻¹. gelest.com The formation of siloxane bonds (Si-O-Si) is indicated by strong absorptions in the 1000-1100 cm⁻¹ region. gelest.com FTIR analysis can confirm the presence of key functional groups such as CH₂, C=C, C–H, Si–O–Si, Si–OH, and O–Si–O. researchgate.net

Functional GroupCharacteristic Wavenumber (cm⁻¹)
Si-CH₃~1260 and 750-865
Si-CH₂-Si1040-1080
Si-O-Si (Disiloxanes)1040-1080
Si-O-Si (Cyclic Tetramers/Pentamers)1075-1090 and 1010-1020
Si-O-Si (Poly(dimethylsiloxane))1020 and 1090

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is used to analyze the surface of materials modified with this compound, providing information on the elemental composition and the chemical bonding states of silicon, oxygen, and carbon on the surface. researchgate.net This is crucial for verifying the presence and nature of the silane coating on a substrate. The accuracy of quantitation in XPS depends on factors like background subtraction and the use of relative sensitivity factors (RSFs). researchgate.net

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface and internal structure of materials derived from this compound.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of materials at a high resolution. In research involving this compound, SEM is used to study the surface of coatings and modified particles. It can reveal details about surface roughness, the presence of cracks or defects, and the dispersion of particles within a matrix. nih.gov For instance, SEM analysis can show the surface irregularities and texture of materials, which can be critical for applications like dental implants. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface of thin films and coatings at the nanoscale. oxinst.comazom.com It provides three-dimensional topographical images, allowing for the quantitative measurement of surface roughness and the visualization of surface features. oxinst.comoxinst.comspectraresearch.com In the context of this compound research, AFM is employed to study the morphology of coatings created from this silane. The technique can be operated in different modes, such as contact or tapping mode, to minimize damage to soft samples. spectraresearch.commeasurlabs.com

Research findings have demonstrated that AFM can reveal detailed information about the nucleation and growth of silane films. researchgate.net For instance, the evolution of root-mean-square (rms) roughness can be tracked over time. mpg.de In studies of self-assembled monolayers, AFM images can distinguish between ordered and disordered domains and identify the presence of polycondensated aggregates. mpg.de The mechanical properties of thin films, including elasticity and adhesion, can also be probed using AFM, which is critical for understanding the performance of coatings derived from this compound. azom.comnanoscientific.org

Table 1: AFM Analysis of Surface Roughness

Sample Description Roughness Parameter (rms) Key Observation
Silane-modified silicon surface (initial) 0.13 ± 0.02 nm Low initial coverage, molecules likely lying flat. mpg.de
Silane-modified silicon surface (after 60 min) 0.34 ± 0.03 nm Nearly full coverage with some pits. mpg.de
Silane-modified silicon surface (after 240 min) 0.67 ± 0.04 nm Formation of fractal islands. mpg.de

Dynamic Light Scattering (DLS) for Particle Size Distribution in Sols

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of submicron particles and molecules in a liquid medium. microtrac.comusp.org The technique is based on the principle of Brownian motion, where the fluctuations in scattered light intensity from moving particles are analyzed to determine their diffusion coefficients and, consequently, their hydrodynamic diameter. microtrac.comusp.org

In the study of this compound, DLS is particularly valuable for characterizing the size of silica nanoparticles formed during sol-gel processes. researchgate.net It provides information on the average particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. usp.org DLS is capable of measuring particles in a size range from approximately 0.3 nanometers to 10 micrometers. microtrac.comgtiit.edu.cn The technique is sensitive to the presence of agglomerates and can be used to monitor the stability of colloidal suspensions. researchgate.net

Table 2: Typical Parameters Measured by DLS

Parameter Description Typical Range
Hydrodynamic Diameter The diameter of a sphere that has the same diffusion coefficient as the particle being measured. 0.3 nm - 10 µm microtrac.comgtiit.edu.cn
Polydispersity Index (PDI) A dimensionless measure of the broadness of the size distribution. 0.0 (monodisperse) to 1.0 (highly polydisperse) usp.org

Surface and Porosity Analysis

Nitrogen Sorption Porosimetry for Surface Area and Pore Volume Determination

Nitrogen sorption porosimetry, based on the Brunauer-Emmett-Teller (BET) theory, is a standard technique for determining the specific surface area and porosity of solid materials. wikipedia.organton-paar.com The method involves the physical adsorption of nitrogen gas onto the surface of a material at cryogenic temperatures (typically 77 K). wikipedia.orglibretexts.org By measuring the amount of gas adsorbed at various relative pressures, an adsorption isotherm is generated.

The BET equation is then applied to the isotherm data to calculate the specific surface area. libretexts.org This technique is crucial for characterizing porous materials derived from this compound, such as silica xerogels and aerogels. The analysis can also provide detailed information about the pore size distribution and total pore volume, which are critical parameters for applications in catalysis, separation, and insulation. researchgate.netresearchgate.net Isotherms can be classified into different types, with Type I being characteristic of microporous materials and Type IV indicating mesoporous materials. libretexts.orgresearchgate.net

Table 3: Porosity Data for Silica Materials

Material BET Surface Area (m²/g) Pore Volume (cm³/g) Average Pore Diameter (nm)
Mesoporous Silica from Glass Sand 50.954 0.058 2.89 researchgate.net

Contact Angle Goniometry for Wettability and Surface Energy Measurements

Contact angle goniometry is a surface-sensitive technique used to measure the wettability of a solid surface by a liquid. It involves measuring the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. This contact angle is a direct measure of the surface's hydrophobicity or hydrophilicity.

For surfaces modified with this compound, this technique is essential for evaluating the effectiveness of hydrophobic treatments. A high contact angle (typically >90°) indicates a hydrophobic surface, while a low contact angle suggests a hydrophilic surface. The surface energy of the solid can also be calculated from contact angle measurements using various theoretical models. This information is critical for applications requiring controlled wetting, such as anti-fouling and self-cleaning surfaces. mdpi.com

Chromatographic and Separation Techniques

Gas Chromatography (GC) for Monomer Purity and Reaction Product Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. birchbiotech.comyoutube.com In the context of this compound, GC is primarily used to determine the purity of the monomer and to analyze the products of its reactions. dss.go.th The technique separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas). birchbiotech.com

When coupled with a mass spectrometer (GC-MS), it becomes a highly specific and sensitive tool for identifying and quantifying individual compounds. nih.govmdpi.com GC-MS analysis is invaluable for quality control in the production of this compound and for mechanistic studies of its hydrolysis and condensation reactions. nih.govthescipub.com The resulting chromatogram provides information on the retention time and peak area of each component, which are used for identification and quantification, respectively. birchbiotech.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Nitrogen

High-Performance Liquid Chromatography (HPLC) for Bioseparation and Monolith Characterization

The application of this compound in the preparation of monolithic stationary phases for High-Performance Liquid Chromatography (HPLC), particularly for the purpose of bioseparation, is a specialized area of materials science. Monolithic columns, which consist of a single continuous porous rod, offer advantages over traditional particle-packed columns, such as high permeability and efficiency. The sol-gel process is a common method for preparing silica-based monoliths, often using precursors like tetramethoxysilane (B109134) (TMOS). nih.gov

While research has been conducted on hybrid organic-silica monolithic columns for separating biomolecules like nucleotides, these studies have primarily utilized other functional silanes such as vinyltrimethoxysilane (B1682223) (VTMS) in combination with other monomers. nih.gov The goal of incorporating organic components is often to create mixed-mode stationary phases, for instance, combining hydrophilic interaction and strong anion-exchange properties for enhanced separation of polar and basic compounds. nih.gov

Furthermore, investigations into polyhedral oligomeric silsesquioxane (POSS)-containing hybrid monoliths have shown promise in creating highly hydrophilic surfaces for affinity chromatography, effectively reducing non-specific protein adsorption. nih.govrsc.org These advanced materials are synthesized through "one-pot" procedures involving various methacrylate-substituted POSS and other monomers. nih.gov Molecularly imprinted polymers (MIPs) based on POSS have also been developed for creating monolithic columns with high selectivity. nih.gov

However, specific studies detailing the synthesis and application of monolithic columns derived solely or primarily from this compound for the express purpose of bioseparation in HPLC are not widely available in publicly accessible research. The characterization of such monoliths would typically involve evaluating their morphology using techniques like scanning electron microscopy (SEM), as well as assessing their chromatographic performance in terms of mechanical stability, reproducibility, and separation efficiency for target analytes. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the properties of materials incorporating this compound, providing insights into their thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) for Thermal Stability of Composites

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of composite materials by measuring the change in mass as a function of temperature. This analysis is critical for understanding how the incorporation of silanes like this compound into a polymer matrix affects its degradation profile.

In studies of polysiloxane-based composites, TGA is employed to evaluate the enhancement of thermal stability. For instance, the introduction of siloxane moieties into a polyurethane (PU) matrix has been shown to significantly improve its thermal properties. The temperature at which 5% weight loss occurs (Td5) is a key parameter derived from TGA curves to quantify this improvement. Research on Si-PU/APTS-GPTS hybrid materials demonstrated a considerable increase in Td5 with increasing siloxane content, indicating enhanced thermal stability. nih.gov The char yield, or the percentage of material remaining at the end of the analysis, is another important indicator of thermal robustness. nih.gov

The data below illustrates the effect of adding a hyperbranched polysiloxane (APTS-GPTS) on the thermal stability of a polyurethane composite.

Table 1: Thermal Properties of Pristine PU and Si-PU/APTS-GPTS Composites

Sample Td5 (°C) Temperature of Maximum Degradation Rate (°C) Char Yield at 800 °C (%)
Pristine PU 273 343 11.2
Si-PU/APTS-GPTS 10% 299 485 32.5
Si-PU/APTS-GPTS 20% 305 496 38.7
Si-PU/APTS-GPTS 30% 318 503 45.1
Si-PU/APTS-GPTS 40% 330 508 50.3

Data sourced from a study on improving thermal stability of polyurethane with hyperbranched polysiloxane. nih.gov

The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss, reveals the temperature of the maximum degradation rate. An increase in this temperature and a decrease in the rate of weight loss signify a more thermally stable material. nih.gov The improved thermal stability in such composites is often attributed to the synergistic effect between the organic and inorganic phases. nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Transitions in Hybrid Materials

Differential Scanning Calorimetry (DSC) is a powerful analytical tool for investigating the thermal transitions of hybrid materials, such as those containing this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). morressier.comresearchgate.net

In the context of polysiloxane composites, DSC studies have revealed that the incorporation of reinforcing agents like organically modified montmorillonite (B579905) (MMT) clay can influence the thermal transitions of the polysiloxane matrix. For example, the presence of MMT was found to lower the cold crystallization temperature of a condensation-type polysiloxane, while the glass transition and melting temperatures remained largely unaffected. Current time information in Bangalore, IN. This suggests that the filler can alter the polymer chain mobility and crystallization kinetics.

The enthalpy changes associated with these transitions, such as the enthalpy of crystallization and melting, can also be quantified from DSC thermograms. A decrease in these enthalpies in nanocomposites compared to the pure polymer may indicate a change in the degree of crystallinity. Current time information in Bangalore, IN.

Table 2: DSC Data for Polysiloxane and its Nanocomposites

Material Glass Transition Temperature (Tg) (°C) Cold Crystallization Temperature (Tcc) (°C) Melting Temperature (Tm) (°C)
Pure Polysiloxane -125 -80 -45
Polysiloxane/Cloisite 20A -124 -90 -45
Polysiloxane/Cloisite 30B -124 -88 -45

Illustrative data based on findings for condensation-type polysiloxane/montmorillonite nanocomposites. Current time information in Bangalore, IN.

DSC analysis is also instrumental in studying the effects of different additives and modifications on the thermal behavior of hybrid materials. For instance, in hybrid materials composed of polyvinyl alcohol (PVA) and a silica network, DSC can be used to characterize the thermal events, including decomposition reactions, by measuring the associated heat flow. nih.gov The integration of the area under a DSC peak provides the enthalpy of the reaction, offering quantitative data on the thermal processes occurring. nih.gov

Theoretical and Computational Research on T Butyltrimethoxysilane Systems

Molecular Dynamics (MD) Simulations of Silane (B1218182) Interactions and Hydrolysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of T-butyltrimethoxysilane and related alkoxysilanes, MD simulations provide a dynamic picture of their interactions with other molecules, particularly water, and the initial stages of hydrolysis.

Researchers have employed MD simulations to investigate the hydrolysis of various organoalkoxysilanes, including butyltrimethoxysilane (B94862). researchgate.netacs.org These simulations, often conducted in a "large box" at constant pressure and temperature, allow for the calculation of pair distribution functions. These functions are crucial for quantifying the number of water molecules surrounding the silane, which is a key factor in the hydrolysis process. researchgate.netacs.org The arrangement and density of the system derived from these simulations offer a realistic environment for more detailed quantum mechanical calculations. researchgate.netacs.org

MD simulations are also utilized to understand the behavior of silanes at interfaces, which is critical for their application as surface modifiers and in the formation of self-assembled monolayers (SAMs). For instance, reactive molecular dynamics simulations using force fields like ReaxFF have been used to model the formation of monolayers from alkyltrimethoxysilanes on hydroxylated silica (B1680970) surfaces. escholarship.org These simulations can track the diffusion of silane molecules from a solution to the substrate, their physisorption, and subsequent condensation reactions that graft them onto the surface. escholarship.org The effect of the alkyl chain length, such as the butyl group in butyltrimethoxysilane, on the kinetics of silanization and the morphology of the resulting monolayer can be observed. escholarship.org

The insights from MD simulations are foundational, providing a molecular-level narrative of how this compound molecules behave in solution and at interfaces, setting the stage for understanding their chemical reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reactivity of organosilanes like this compound, providing detailed information about their electronic properties and reaction energetics.

DFT calculations are often used in conjunction with MD simulations. The system densities obtained from MD can serve as input for DFT calculations, which then optimize the geometry and calculate the electronic structure of the system with higher accuracy. researchgate.netacs.org These calculations can determine the energetics of various reaction steps, such as the hydrolysis of the methoxy (B1213986) groups. For instance, studies on butyltrimethoxysilane have shown that the first step of hydrolysis is exothermic, with the extent of this exothermicity depending on the specific silane and the hydrogen bonding network in the initial state. researchgate.netacs.org

A comprehensive study combining experimental work with DFT calculations has shed light on the reactivity of this compound in exchange reactions with alcohols. d-nb.info The steric bulk of the t-butyl group was found to be a major factor influencing its reactivity, requiring harsh conditions (e.g., a strong acid catalyst like trifluoromethanesulfonic acid) to achieve equilibration in alcohol exchange reactions. d-nb.info DFT calculations were performed to understand the reaction mechanism, revealing the energetic barriers for both direct and acid-mediated exchange reactions. d-nb.info

The electronic properties calculated using DFT, such as the distribution of electron density and the energies of molecular orbitals, are fundamental to understanding why this compound behaves the way it does in chemical reactions.

Modeling of Reaction Intermediates and Transition States

A significant advantage of computational chemistry is its ability to model transient species like reaction intermediates and transition states, which are often too short-lived to be observed directly by experimental methods. For this compound, modeling these species is key to understanding its reaction pathways.

In the context of alkoxysilane hydrolysis, it is generally proposed that the reaction proceeds via a pentacoordinate silicon intermediate or transition state. nih.gov The mechanism is often described as an S_N_2-Si type reaction, where a nucleophile (like a water molecule or a hydroxyl ion) attacks the silicon center. nih.gov Computational studies on the hydrolysis of related organosilanes have suggested the involvement of a negatively charged, penta-substituted silicon species as a likely intermediate. researchgate.net

More specific to this compound, DFT studies on its acid-catalyzed exchange reaction with methanol (B129727) have been particularly revealing. d-nb.info These studies have modeled the transition states for the reaction and calculated their free energies. One of the key findings was the identification of a 4-membered cyclic transition state for the trifluoroacetic acid (TFA)-mediated methanol self-exchange reaction. d-nb.info This contrasts with other proposed mechanisms involving 6-membered transition states for different silanes. d-nb.info Furthermore, these computational studies, corroborated by NMR spectroscopy, have identified key intermediates in the reaction, such as the tBu-Si(OMe)2(TfOH) adduct when trifluoromethanesulfonic acid is used as a catalyst. d-nb.info

The ability to model these fleeting structures provides a detailed mechanistic map of the reactions of this compound, explaining the role of catalysts and the influence of its sterically demanding t-butyl group.

Correlation between Computational Predictions and Experimental Observations

The ultimate validation of theoretical and computational models lies in their ability to accurately predict or explain experimental results. For this compound, there are excellent examples of the synergy between computational predictions and experimental observations.

The study on the trialkoxysilane exchange reaction provides a compelling case. d-nb.info The experimental observation that this compound is significantly less reactive than other trialkoxysilanes and requires harsh reaction conditions was rationalized through DFT calculations. The calculated high activation barriers for the exchange reaction of this compound were in good agreement with the experimentally observed slow reaction rates. d-nb.info Moreover, the detection of specific adducts like tBu-Si(OMe)2(TfOH) by NMR spectroscopy confirmed the formation of intermediates that were predicted by the computational models. d-nb.info

The following table summarizes the correlation between experimental findings and computational predictions for the exchange reaction of this compound with ethanol (B145695), catalyzed by trifluoromethanesulfonic acid (TfOH). d-nb.info

Experimental ObservationComputational Prediction/Explanation
This compound requires harsh reaction conditions (50 mol% TfOH) for equilibration.DFT calculations show high activation energy barriers for the exchange reaction due to the steric hindrance of the t-butyl group.
The reaction proceeds in the presence of a strong acid catalyst.DFT modeling of the TFA-mediated reaction shows a lowering of the effective energy barrier via a 4-membered cyclic transition state.
Formation of specific adducts is detected by NMR spectroscopy.The formation of intermediates such as tBu-Si(OMe)2(TfOH) is predicted and analyzed through computational models.

This strong correlation between computational predictions and experimental data provides a high degree of confidence in the proposed reaction mechanisms and the understanding of the factors governing the reactivity of this compound. This integrated approach is crucial for the rational design of new materials and processes involving this and other organosilanes.

Q & A

Q. What are the standard synthetic routes for preparing T-butyltrimethoxysilane, and how do reaction conditions influence yield?

this compound is typically synthesized via alkoxylation of chlorosilanes or direct reaction of t-butanol with silicon precursors under anhydrous conditions. Key parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reactants. For example, triethylamine is often used to scavenge HCl in reactions involving chlorosilanes . Solvent choice (e.g., THF or toluene) impacts reaction kinetics and byproduct formation. Yields are optimized by monitoring reaction progress via GC-MS or FTIR for Si-O bond formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • ¹H/¹³C NMR : Look for methoxy (–OCH₃) peaks at ~3.5 ppm (¹H) and 50–55 ppm (¹³C), and the t-butyl group at 1.3 ppm (¹H) and 25–30 ppm (¹³C).
  • FTIR : Si-O-C stretches appear at 1080–1110 cm⁻¹, while Si-C (t-butyl) vibrations occur near 760–800 cm⁻¹.
  • Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 179 confirms the molecular formula (C₇H₁₈O₃Si) .

Q. How should this compound be stored to maintain stability, and what degradation products form under improper conditions?

Store under inert gas (argon) at 2–8°C to prevent hydrolysis. Exposure to moisture leads to silanol (Si-OH) formation and subsequent condensation into polysiloxanes. Degradation is detectable via increased viscosity or turbidity and confirmed by FTIR (broad –OH peaks at 3200–3600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use PPE (gloves, goggles) and work in a fume hood due to volatility and respiratory irritation risks. Spills should be neutralized with dry sand or vermiculite, avoiding water to prevent exothermic reactions. First aid for skin contact requires immediate washing with soap and water, followed by medical evaluation .

Advanced Research Questions

Q. How can this compound be utilized in surface modification, and what factors dictate its adhesion efficiency on oxide substrates?

The silane acts as a coupling agent, forming covalent Si-O-M bonds (M = metal oxide). Pretreatment of substrates (e.g., plasma cleaning or acid etching) enhances surface hydroxyl density, critical for monolayer formation. Contact angle measurements and XPS validate surface coverage, while AFM assesses film uniformity. Competitive adsorption with water must be minimized by anhydrous deposition .

Q. What mechanistic insights explain the hydrolysis kinetics of this compound in aqueous versus non-aqueous media?

Hydrolysis follows a two-step process: (1) nucleophilic attack by water on the Si center, forming silanol intermediates, and (2) condensation into siloxane networks. In aqueous media, pH dictates reaction rates—acidic conditions protonate methoxy groups, accelerating hydrolysis. In non-polar solvents, micellar structures or surfactants (e.g., CTAB) templated assembly .

Q. How can researchers resolve contradictions in reported reactivity data, such as inconsistent catalytic activity in cross-coupling reactions?

Contradictions often arise from trace moisture, solvent purity, or residual catalysts. Systematic studies using DOE (Design of Experiments) can isolate variables. For example, varying catalyst loading (e.g., Pd/C vs. PtO₂) while monitoring reaction progress via HPLC clarifies mechanistic pathways. Reproducibility requires rigorous drying of reagents and reaction vessels .

Q. What advanced analytical methods optimize quantification of this compound in complex matrices (e.g., polymer composites)?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate silane derivatives.
  • TGA-FTIR : Thermogravimetric analysis coupled with FTIR identifies decomposition products (e.g., CO₂ from t-butyl groups).
  • Solid-State NMR : Probes silane integration in composites via ²⁹Si cross-polarization magic-angle spinning (CP/MAS) .

Q. How do steric effects from the t-butyl group influence silane reactivity compared to linear analogs (e.g., methyltrimethoxysilane)?

The bulky t-butyl group reduces hydrolysis rates by hindering nucleophilic attack at the Si center. This steric shielding enhances thermal stability but reduces cross-linking density in siloxane networks. Comparative studies using DSC (decomposition onset temperatures) and rheometry (viscoelastic properties) quantify these effects .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

Implement in-line PAT (Process Analytical Technology), such as Raman spectroscopy, to monitor reaction progression in real time. Strict control of precursor purity (≥99.5%) and post-synthesis purification (e.g., fractional distillation under reduced pressure) ensures consistency. Statistical analysis (e.g., ANOVA) of multiple batches identifies critical process parameters .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.